Ebp 520;sch 503034
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Overview
Description
Boceprevir is a potent, orally administered ketoamide inhibitor that targets the active site of the hepatitis C virus non-structural 3 protease . It was developed as a direct-acting antiviral medication used in combination with other medications to treat chronic hepatitis C genotype 1 infection . Boceprevir is known for its ability to significantly increase the rates of sustained virologic response in patients .
Preparation Methods
The synthesis of Boceprevir involves a five-step process that has been optimized for industrial production . The first three steps and the last two steps of the process are telescoped to improve efficiency . One of the critical steps in the synthesis is the oxidation process, which has been optimized to control impurities . A novel process for the synthesis of fragment A, a key starting material for Boceprevir, has also been developed .
Chemical Reactions Analysis
Boceprevir undergoes various chemical reactions, including oxidation and reduction . It is metabolized by metabolic routes common to many other drugs and is an inhibitor of cytochrome P450 3A4/5 . The major products formed from these reactions are typically the result of the cleavage of the virally encoded polyprotein into mature proteins . Common reagents used in these reactions include oxidizing agents and reducing agents .
Scientific Research Applications
Boceprevir has been extensively studied for its applications in treating chronic hepatitis C . It has also been repurposed and optimized as a highly potent inhibitor of the SARS-CoV-2 main protease . In addition to its antiviral properties, Boceprevir has been used in various scientific research studies to understand its interactions with other therapeutic agents and its potential in treating other viral infections .
Mechanism of Action
Boceprevir exerts its antiviral effect by specifically inhibiting the NS3/4A protease . This protease is essential for viral replication as it mediates the cleavage of the virally encoded polyprotein into mature proteins . Boceprevir forms a covalent bond with the serine residue in the active site of the protease, thereby blocking the cleavage process . This inhibition disrupts the life cycle of the virus without directly affecting host cellular processes .
Comparison with Similar Compounds
Boceprevir is often compared with other NS3/4A protease inhibitors such as Telaprevir . Both compounds have revolutionized hepatitis C therapy for genotype 1 since their availability . Boceprevir has been shown to have a different binding pocket and conformational changes compared to other inhibitors . This uniqueness contributes to its efficacy and potential in treating various viral infections .
Similar compounds include:
- Telaprevir
- GC376
- Remdesivir (when used in combination with other inhibitors)
Boceprevir’s ability to inhibit the main protease of SARS-CoV-2 and its structural differences from other inhibitors highlight its uniqueness and potential in antiviral therapy .
Properties
IUPAC Name |
N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHCSNFAOIFYRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870346 |
Source
|
Record name | N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[N-(tert-butylcarbamoyl)-3-methylvalyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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